acetonitrile;copper(1+);tetrafluoroborate
Description
Acetonitrile;copper(1+);tetrafluoroborate, systematically named tetrakis(acetonitrile)copper(I) tetrafluoroborate (chemical formula: [Cu(CH₃CN)₄]BF₄), is an organometallic compound comprising a copper(I) center coordinated by four acetonitrile ligands and a tetrafluoroborate (BF₄⁻) counterion. This compound is highly soluble in polar solvents such as water and dimethyl sulfoxide (DMSO) and is widely utilized in catalysis, metal-organic framework (MOF) synthesis, and nanomaterial fabrication . Its stability in solution and ability to release acetonitrile ligands under mild conditions make it a versatile precursor in coordination chemistry and organic transformations.
Structure
2D Structure
Properties
Molecular Formula |
C8H12BCuF4N4 |
|---|---|
Molecular Weight |
314.56 g/mol |
IUPAC Name |
acetonitrile;copper(1+);tetrafluoroborate |
InChI |
InChI=1S/4C2H3N.BF4.Cu/c4*1-2-3;2-1(3,4)5;/h4*1H3;;/q;;;;-1;+1 |
InChI Key |
YZGSKMIIVMCEFE-UHFFFAOYSA-N |
Canonical SMILES |
[B-](F)(F)(F)F.CC#N.CC#N.CC#N.CC#N.[Cu+] |
Origin of Product |
United States |
Scientific Research Applications
Chemistry: Tetrakis(acetonitrile)copper(I) tetrafluoroborate is widely used as a catalyst in organic synthesis reactions, such as cycloaddition, Ullmann reactions, and intramolecular aromatic annulations. Biology: It serves as a precursor for the synthesis of copper(I) complexes used in biological studies. Medicine: The compound is used in the development of pharmaceuticals and diagnostic agents. Industry: It is employed in the production of emitting materials for OLED fabrication and other industrial applications.
Mechanism of Action
The compound exerts its effects primarily through its role as a catalyst in various chemical reactions. The copper(I) ion acts as the active site, facilitating the formation and breaking of chemical bonds. The molecular targets and pathways involved depend on the specific reaction being catalyzed.
Comparison with Similar Compounds
Data Tables
Table 1. Physical Properties of Selected Tetrafluoroborate Salts
Key Research Findings
- Stability : [Cu(CH₃CN)₄]BF₄ outperforms imidazolinium BF₄⁻ salts, which decompose during metal complex synthesis .
- Anion Role: BF₄⁻ in [Cu(CH₃CN)₄]BF₄ provides kinetic stability, whereas nitrosonium BF₄⁻ (NOBF₄) facilitates ligand exchange in nanocrystals .
- Thermal Behavior : Imidazolium BF₄⁻ ILs show predictable melting point trends, unlike metal-acetonitrile complexes, which decompose before melting .
Biological Activity
Tetrakis(acetonitrile)copper(I) tetrafluoroborate, commonly referred to as Cu(I)(MeCN)₄BF₄, is a coordination compound with notable biological activity. This article explores its properties, mechanisms of action, and implications in biological systems based on diverse research findings.
- Chemical Formula : C₈H₁₂BCuF₄N₄
- Molecular Weight : 314.56 g/mol
- CAS Number : 15418-29-8
- Appearance : White crystalline powder
Copper(I) complexes, including tetrakis(acetonitrile)copper(I) tetrafluoroborate, exhibit various biological activities primarily due to their ability to participate in redox reactions and catalyze organic transformations. The biological activity can be attributed to:
- Catalytic Properties : Cu(I) complexes are known for their catalytic roles in organic synthesis, particularly in cross-coupling reactions and radical cyclizations .
- Metal Ion Interaction : Copper ions can interact with biological macromolecules, influencing enzymatic activities and potentially leading to cytotoxic effects at higher concentrations .
Toxicological Profile
The toxicity of tetrakis(acetonitrile)copper(I) tetrafluoroborate has been documented through various studies:
- Acute Effects : Exposure can lead to chemical burns and gastrointestinal damage upon ingestion. Symptoms include metallic taste, nausea, and vomiting .
- Chronic Effects : Prolonged exposure may result in respiratory issues such as reactive airways dysfunction syndrome (RADS) .
- Ecotoxicity : The compound is classified as hazardous waste, indicating potential environmental risks upon disposal .
Case Studies and Applications
- Copper-Catalyzed Reactions : Research has demonstrated the effectiveness of Cu(I)(MeCN)₄BF₄ in catalyzing radical cyclization reactions involving aryl amines, showcasing its utility in synthetic organic chemistry .
- Synthesis Methodologies : A green synthesis method using this compound has been developed that minimizes toxic organic reagents while achieving high yields (>80%) of copper complexes in aqueous media .
- Biological Interactions : Studies indicate that copper complexes can influence cellular pathways by modulating the activity of metalloproteins and enzymes involved in oxidative stress responses .
Data Table: Biological Activity Summary
| Property | Description |
|---|---|
| Chemical Structure | Cu(I)(MeCN)₄BF₄ |
| Biological Role | Catalytic agent in organic synthesis; potential cytotoxic effects |
| Toxicity Level | Moderate to high; causes burns and respiratory issues |
| Environmental Impact | Classified as hazardous waste; requires careful disposal |
| Synthesis Method | Green one-pot method using aqueous media |
| Key Applications | Organic synthesis, potential use in medicinal chemistry |
Chemical Reactions Analysis
Ligand Substitution Reactions
Cu(MeCN)₄BF₄ undergoes ligand exchange due to the labile nature of acetonitrile (MeCN) ligands. This property enables its use in synthesizing diverse copper(I) complexes:
Mechanism : The weakly coordinating BF₄⁻ anion and the kinetic lability of MeCN ligands facilitate rapid ligand displacement. The tetrahedral geometry of Cu(I) allows steric flexibility for incoming ligands.
Redox Reactions
The Cu(I) center exhibits reversible redox behavior, enabling participation in electron-transfer processes:
Oxidation
Cu(MeCN)₄BF₄ can oxidize to Cu(II) species under aerobic conditions:
Applications : Aerobic oxidation of primary alcohols to aldehydes at ambient conditions .
Reduction
In situ reduction of Cu(II) precursors (e.g., CuSO₄) to Cu(I) using metallic copper:
This one-pot synthesis achieves >80% yields .
Catalytic Reactions
Cu(MeCN)₄BF₄ serves as a catalyst in multiple transformations:
Mechanistic Notes :
-
Ullmann Coupling : Cu(I) facilitates oxidative addition of aryl halides, followed by transmetallation and reductive elimination .
-
Diels-Alder : Lewis acidic Cu(I) activates dienophiles via π-complexation, accelerating [4+2] cycloaddition .
Stability and Reaction Environment
Preparation Methods
Traditional Synthesis via Nitrosyl Tetrafluoroborate Intermediate
Preparation of Nitrosyl Tetrafluoroborate
The conventional synthesis of tetrakis(acetonitrile)copper(I) tetrafluoroborate begins with the preparation of nitrosyl tetrafluoroborate ($$NOBF4$$), a key intermediate. This compound is synthesized through the reaction of dinitrogen tetroxide ($$N2O4$$) with tetrafluoroboric acid ($$HBF4$$) under controlled conditions:
$$
N2O4 + 2HBF4 \rightarrow 2NOBF4 + H2O
$$
The reaction is typically conducted in anhydrous environments to prevent hydrolysis of $$NOBF4$$, which is highly moisture-sensitive. The resulting nitrosyl tetrafluoroborate is isolated as a white crystalline solid via vacuum filtration and stored under inert gas.
Reaction with Metallic Copper in Acetonitrile
In the next step, nitrosyl tetrafluoroborate is dissolved in anhydrous acetonitrile ($$CH3CN$$) and reacted with metallic copper ($$Cu^0$$) at room temperature. Initially, this produces a green-blue copper(II) complex, $$Cu(CH3CN)42$$, through oxidative dissolution of copper:
$$
2NOBF4 + Cu^0 + 4CH3CN \rightarrow Cu(CH3CN)4_2 + 2NO↑
$$
The evolution of nitric oxide ($$NO$$) gas is observed, necessitating ventilation or gas trapping systems.
Reduction to Copper(I) Complex
The copper(II) intermediate is reduced to the target copper(I) complex by further reaction with excess metallic copper. This step involves boiling the reaction mixture with additional copper powder until complete decolorization, indicating full reduction:
$$
Cu(CH3CN)42 + Cu^0 \rightarrow 2[Cu(CH3CN)4]BF4
$$
The final product is obtained as colorless crystals via slow evaporation of the solvent under nitrogen atmosphere.
Table 1: Traditional Synthesis Parameters
Green Chemistry Approach: One-Pot Synthesis in Aqueous Media
Development of an Environmentally Friendly Method
A groundbreaking one-pot synthesis method, reported by the Royal Society of Chemistry, eliminates hazardous reagents and organic solvents. This approach uses water as the primary solvent and ascorbic acid as a benign reductant, aligning with green chemistry principles.
Reaction Mechanism and Procedure
The synthesis involves the following steps:
- Dissolution of Copper(II) Acetate : $$Cu(OAc)2·H2O$$ is dissolved in deionized water.
- Ligand Addition : Acetonitrile is introduced to coordinate with copper ions.
- Acidification : Tetrafluoroboric acid ($$HBF_4$$) is added to adjust pH and provide the counterion.
- Reduction : Ascorbic acid reduces $$Cu^{2+}$$ to $$Cu^+$$, forming the target complex:
$$
Cu^{2+} + 4CH3CN + HBF4 + \text{Ascorbic Acid} \rightarrow [Cu(CH3CN)4]BF_4 + \text{Byproducts}
$$
The reaction proceeds at room temperature, completing within 2 hours.
Table 2: Green Synthesis Optimization Data
| Variable | Optimal Condition | Yield Improvement |
|---|---|---|
| Reductant | Ascorbic Acid | 89% |
| Temperature | 25°C | 85% |
| Reaction Time | 2 hours | 90% |
| Solvent | Water | 92% |
Advantages Over Traditional Methods
- Safety : Avoids toxic $$N2O4$$ and explosive intermediates.
- Sustainability : Water replaces volatile organic solvents.
- Efficiency : One-pot protocol reduces purification steps.
Comparative Analysis of Synthesis Methods
Table 3: Method Comparison
Experimental Optimization and Challenges
Reductant Selection in Green Synthesis
The choice of reductant significantly impacts yield. Ascorbic acid outperforms alternatives like sodium borohydride ($$NaBH_4$$) due to its mild reducing power and compatibility with aqueous media.
Crystal Growth and Purity
Crystallization of $$[Cu(CH3CN)4]BF_4$$ requires careful control of solvent evaporation rates. Rapid crystallization induces defects, while slow evaporation yields large, pure crystals suitable for X-ray diffraction.
Q & A
Q. What are the optimal synthetic methods for preparing tetrakis(acetonitrile)copper(I) tetrafluoroborate?
Methodological Answer: The synthesis typically involves reacting copper(I) salts (e.g., CuCl) with acetonitrile (MeCN) and a tetrafluoroborate source (e.g., NaBF₄) in anhydrous conditions. Key steps include:
- Ligand Coordination: MeCN acts as a σ-donor ligand, forming [Cu(MeCN)₄]⁺ complexes.
- Counterion Incorporation: BF₄⁻ is introduced via metathesis reactions.
- Solvent Control: Polar aprotic solvents (e.g., dichloromethane) prevent ligand displacement.
Critical parameters: Temperature (<25°C), exclusion of oxygen/moisture, and stoichiometric control (4:1 MeCN:Cu ratio) .
Q. Which analytical techniques are most effective for characterizing structural and electronic properties?
Methodological Answer:
- X-ray Crystallography: Resolves coordination geometry (e.g., distorted tetrahedral Cu⁺ centers) and counterion interactions. Example: Bond lengths (Cu–N: ~1.95 Å) and B–F distances in BF₄⁻ .
- NMR Spectroscopy: Solvent-dependent ¹H-NMR reveals ligand exchange dynamics. For example, acetone-d₆ vs. CDCl₃ shifts indicate solvent coordination competition .
- Cyclic Voltammetry: Measures redox stability (e.g., Cu⁺/Cu²⁺ transitions at ~0.5 V vs. Ag/AgCl) .
Advanced Research Questions
Q. How do solvent polarity and temperature influence the stability of [Cu(MeCN)₄]BF₄ in solution?
Methodological Answer:
-
Solvent Effects: Polar solvents (e.g., DMSO) displace acetonitrile ligands, destabilizing the complex. Stability rankings: CH₂Cl₂ > MeCN > H₂O .
-
Thermal Stability: Below 40°C, [Cu(MeCN)₄]⁺ remains intact. Above 60°C, ligand dissociation occurs, forming CuBF₄ precipitates.
Data Table: Solvent vs. Decomposition TemperatureSolvent Decomposition Temp (°C) Dichloromethane 85 Acetonitrile 72 Water <40
Q. What mechanistic role does [Cu(MeCN)₄]BF₄ play in catalyzing C–N bond formation?
Methodological Answer: The complex facilitates Ullmann-type couplings via:
- Oxidative Addition: Cu⁺ activates aryl halides, forming Cu³⁺ intermediates.
- Ligand Exchange: MeCN ligands dissociate, allowing amine coordination.
- Reductive Elimination: C–N bond formation regenerates Cu⁺.
Key evidence: Kinetic studies show rate dependence on [amine] and [Cu], with BF₄⁻ stabilizing charged intermediates .
Q. How can spectral data contradictions (e.g., NMR splitting anomalies) be resolved in structural studies?
Methodological Answer: Contradictions arise from dynamic processes (e.g., solvent-ligand exchange). Strategies include:
- Variable-Temperature NMR: Identifies exchange broadening (e.g., coalescence temperatures ~−20°C in acetone-d₆) .
- DFT Calculations: Validate crystallographic data by modeling ligand-field effects on NMR chemical shifts .
- Isotopic Labeling: ¹³C-MeCN tracing confirms coordination stoichiometry .
Data Contradiction Analysis
Q. Why do different studies report varying coordination numbers for Cu⁺ in acetonitrile complexes?
Methodological Answer: Discrepancies stem from:
- Counterion Effects: BF₄⁻ vs. PF₆⁻ alters steric/electronic environments, favoring 4- or 3-coordinate geometries.
- Crystallization Conditions: Solvent evaporation rates impact ligand retention (e.g., rapid cooling preserves [Cu(MeCN)₄]⁺, while slow evaporation favors ligand loss ).
Table: Reported Coordination Numbers
| Counterion | Coordination Number | Conditions |
|---|---|---|
| BF₄⁻ | 4 | Anhydrous CH₂Cl₂ |
| PF₆⁻ | 3 | Moisture-exposed |
Experimental Design Considerations
Q. How to design experiments for probing ligand exchange kinetics in [Cu(MeCN)₄]BF₄?
Methodological Answer:
- Stopped-Flow Spectroscopy: Monitor MeCN displacement by competitive ligands (e.g., pyridine) in real-time.
- Isothermal Titration Calorimetry (ITC): Quantify binding affinities (ΔH, ΔS) for ligand substitution.
- Control Variables: Fix ionic strength (e.g., 0.1 M NBu₄PF₆) to isolate kinetic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
